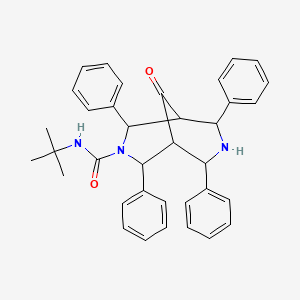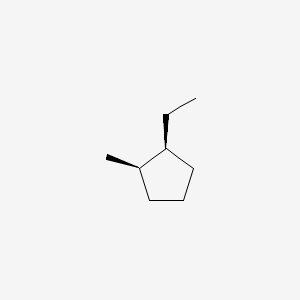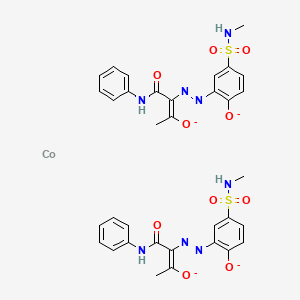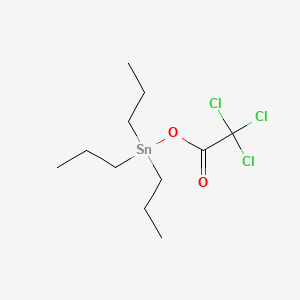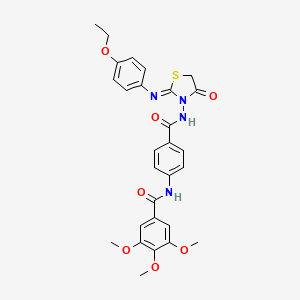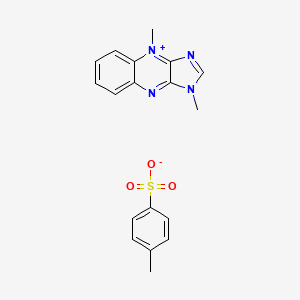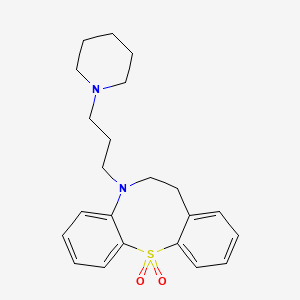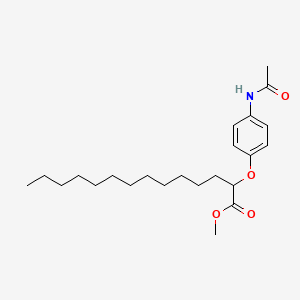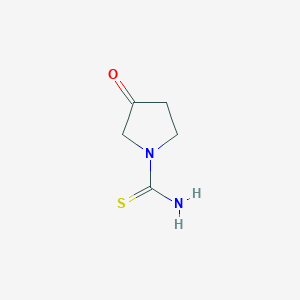
3-Oxopyrrolidine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxopyrrolidine-1-carbothioamide is a heterocyclic compound featuring a pyrrolidine ring with a keto group at the third position and a carbothioamide group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxopyrrolidine-1-carbothioamide can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of a nitrone with a dipolarophile, such as an olefin, can yield the desired pyrrolidine ring structure . Another method involves the Michael addition reactions of carboxylate-substituted enones with nitroalkanes, which can produce pyrrolidine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxopyrrolidine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form corresponding carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The carbothioamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the carbothioamide group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Oxopyrrolidine-1-carbothioamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of agrochemicals and materials science for the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Oxopyrrolidine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and subsequent catalytic activity . The exact pathways and targets depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with a keto group at the second position.
Pyrrolidine-2,5-diones: Compounds with keto groups at both the second and fifth positions.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
3-Oxopyrrolidine-1-carbothioamide is unique due to the presence of both a keto group and a carbothioamide group, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C5H8N2OS |
|---|---|
Peso molecular |
144.20 g/mol |
Nombre IUPAC |
3-oxopyrrolidine-1-carbothioamide |
InChI |
InChI=1S/C5H8N2OS/c6-5(9)7-2-1-4(8)3-7/h1-3H2,(H2,6,9) |
Clave InChI |
WEWULZQFGXJSDS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1=O)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



